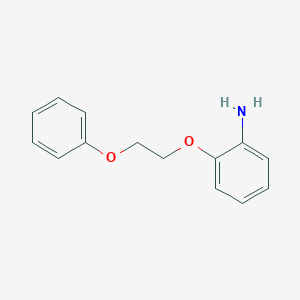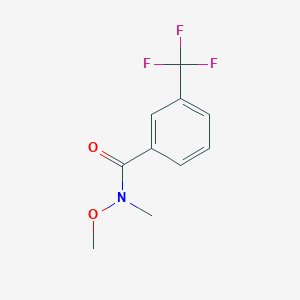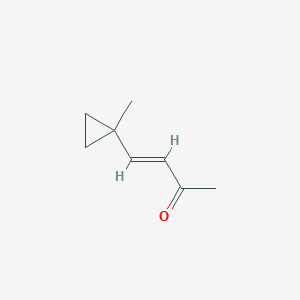![molecular formula C8H8N2O3 B040555 2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol CAS No. 111210-09-4](/img/structure/B40555.png)
2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is a derivative of benzimidazole, which is a heterocyclic organic compound that contains a benzene ring fused with an imidazole ring.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and antioxidant effects through the inhibition of the NF-κB signaling pathway and the scavenging of reactive oxygen species (ROS). Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol can modulate various biochemical and physiological processes. For instance, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce cell death through apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol in lab experiments is its low toxicity and high stability. This compound is relatively easy to synthesize and can be purified through simple methods. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, the development of new synthesis methods and modifications of the compound's chemical structure may lead to the discovery of more potent and selective compounds. Lastly, the use of this compound in material science, such as in the development of new corrosion inhibitors, may also be explored.
In conclusion, 2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol is a promising compound that has potential applications in various fields. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol can be achieved through various methods, including the condensation reaction between ortho-phenylenediamine and formaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2-nitroaniline with formaldehyde and sodium sulfide under alkaline conditions. The resulting compound can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe in bioimaging and as a corrosion inhibitor in material science.
Propriétés
Numéro CAS |
111210-09-4 |
|---|---|
Nom du produit |
2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol |
Formule moléculaire |
C8H8N2O3 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1H-benzimidazole-4,7-diol |
InChI |
InChI=1S/C8H8N2O3/c11-3-6-9-7-4(12)1-2-5(13)8(7)10-6/h1-2,11-13H,3H2,(H,9,10) |
Clé InChI |
CFQBVXJWHDQAOJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1O)NC(=N2)CO)O |
SMILES canonique |
C1=CC(=C2C(=C1O)NC(=N2)CO)O |
Synonymes |
1H-Benzimidazole-4,7-diol,2-(hydroxymethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



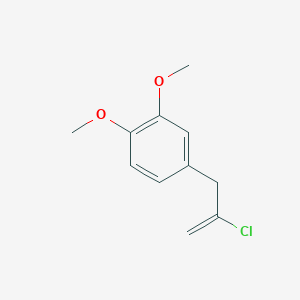
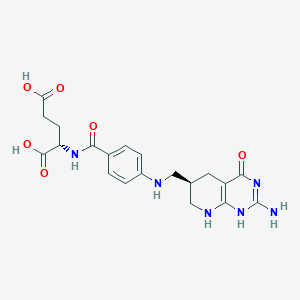
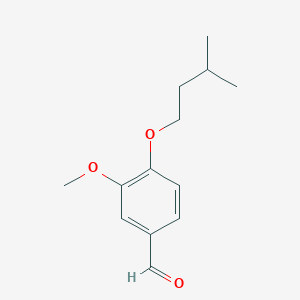
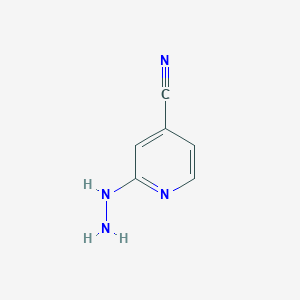

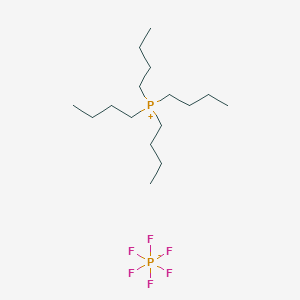

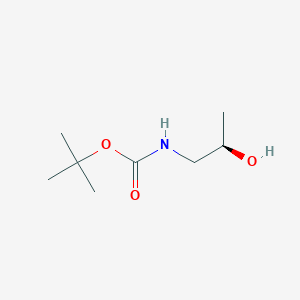

![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)
